molecular formula C13H18N2O4 B2635896 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide CAS No. 1334369-58-2

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide

Cat. No. B2635896
CAS RN: 1334369-58-2
M. Wt: 266.297
InChI Key: HFPIXLVXTHBGLI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide” are not well-documented in the sources I found .

Scientific Research Applications

Multitarget Compounds in Disease Treatment

Research on compounds with methoxy and hydroxy substitutions has shown promise in developing multitarget compounds for treating diseases like Parkinson's Disease and schizophrenia. For instance, derivatives combining dopaminergic and serotoninergic profiles may offer favorable profiles for schizophrenia treatment, while certain dopaminergic profiles could be potential treatments for Parkinson's Disease by reducing dyskinetic side effects associated with dopaminergic stimulation (Del Bello et al., 2019).

Novel Synthetic Approaches

Novel synthetic methodologies have been developed for the efficient synthesis of complex oxalamides, which are valuable in various chemical syntheses and pharmaceutical applications. One example includes a one-pot synthesis approach from specific oxirane derivatives to oxalamides, showcasing an operational simplicity and high yield (Mamedov et al., 2016).

Tubulin Assembly Inhibition

Studies on derivatives related to N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide, particularly those involving methoxy-substituted compounds, have explored their potential in inhibiting tubulin polymerization. This mechanism is crucial for developing cytostatic agents for cancer treatment. The structural requirements for inhibiting tubulin polymerization and the resultant cytostatic activity highlight the importance of specific functional groups and their placements on the core structure (Gastpar et al., 1998).

Antimicrobial and Antioxidant Activities

Endophytic fungi produce metabolites with significant antimicrobial, antioxidant, and cytotoxic activities. Research into these compounds reveals potential applications in agriculture, pharmaceuticals, and materials science for developing new antibiotics, antioxidants, and anticancer drugs. For example, specific metabolites have shown potent antifungal activity against plant pathogens and strong cytotoxicity against cancer cell lines (Xiao et al., 2014).

Future Directions

The future directions for research on “N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide” are not clear from the available information .

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(18,9-19-2)8-14-11(16)12(17)15-10-6-4-3-5-7-10/h3-7,18H,8-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPIXLVXTHBGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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